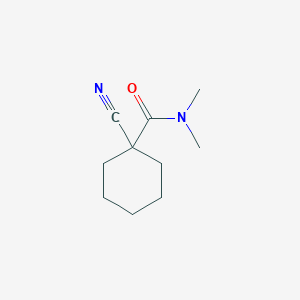![molecular formula C12H21NO3 B7588100 4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid](/img/structure/B7588100.png)
4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid, also known as MEMCA, is a synthetic amino acid derivative. It was first synthesized in 2002 by a group of researchers at the University of Illinois. MEMCA has been studied for its potential use in biochemical and physiological research.
Wirkmechanismus
4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid is believed to inhibit the amino acid transporter system A by binding to the transporter protein and preventing the uptake of essential amino acids. This can lead to a decrease in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid can inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid in lab experiments is its potential as a fluorescent probe for the detection of amino acid transporters. However, one limitation is that it may not be effective in all types of cancer cells, as some cells may have alternative mechanisms for amino acid uptake.
Zukünftige Richtungen
Further research is needed to fully understand the potential applications of 4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid in scientific research. Possible future directions include the development of more potent inhibitors of the amino acid transporter system A, as well as the investigation of 4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid's potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, the use of 4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid in combination with other drugs may be explored to enhance its effectiveness.
Synthesemethoden
The synthesis of 4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid involves several steps. The first step is the preparation of 3-methylcyclohexanone, which is then reacted with methylamine to form 3-methylcyclohexylamine. This is followed by the reaction of 3-methylcyclohexylamine with ethyl chloroformate to form 3-methylcyclohexyl carbamate. The final step involves the reaction of 3-methylcyclohexyl carbamate with diethyl malonate to form 4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid.
Wissenschaftliche Forschungsanwendungen
4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid has been used in scientific research for its potential as a fluorescent probe for the detection of amino acid transporters. It has also been studied for its potential as an inhibitor of the amino acid transporter system A, which is involved in the uptake of essential amino acids in cancer cells.
Eigenschaften
IUPAC Name |
4-[methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9-4-3-5-10(8-9)13(2)11(14)6-7-12(15)16/h9-10H,3-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEPNAXSSOBLLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N(C)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine](/img/structure/B7588027.png)



![2-[2-[Methyl(oxolan-2-ylmethyl)amino]ethoxy]benzoic acid](/img/structure/B7588071.png)

![2-[Ethyl(thiophen-2-ylmethyl)amino]propanoic acid](/img/structure/B7588085.png)

![4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid](/img/structure/B7588096.png)
![2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7588097.png)

![6-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588114.png)
![2-[1-(5-Methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile](/img/structure/B7588122.png)
